3-Cyanomethyl-2-methylbenzo[b]thiophene
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Overview
Description
3-Cyanomethyl-2-methylbenzo[b]thiophene is a heterocyclic compound with the molecular formula C11H9NS and a molecular weight of 187.26 g/mol . This compound is characterized by a thiophene ring fused to a benzene ring, with a cyanomethyl and a methyl group attached to the structure. It is primarily used in research applications, particularly in the fields of chemistry and biology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyanomethyl-2-methylbenzo[b]thiophene typically involves the reaction of 2-methylbenzo[b]thiophene with cyanomethyl reagents under specific conditions. One common method includes the use of microwave-assisted synthesis, which has been shown to be efficient in producing thiophene derivatives . The reaction conditions often involve the use of catalysts and specific solvents to facilitate the reaction.
Industrial Production Methods
While detailed industrial production methods for this compound are not extensively documented, the compound is generally produced in research laboratories for scientific purposes. The production process involves standard organic synthesis techniques, ensuring high purity and yield for research applications .
Chemical Reactions Analysis
Types of Reactions
3-Cyanomethyl-2-methylbenzo[b]thiophene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the nitrile group to an amine.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation are used.
Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
3-Cyanomethyl-2-methylbenzo[b]thiophene is utilized in several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules and materials.
Biology: The compound is used in the study of biological processes and as a probe in biochemical assays.
Medicine: Research into potential therapeutic applications, including anticancer and antimicrobial properties.
Mechanism of Action
The mechanism of action of 3-Cyanomethyl-2-methylbenzo[b]thiophene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity. In biological systems, it may interfere with cellular processes by affecting signal transduction pathways and gene expression .
Comparison with Similar Compounds
Similar Compounds
3-Methylbenzo[b]thiophene: Lacks the cyanomethyl group, making it less reactive in certain chemical reactions.
2-Methylbenzo[b]thiophene: Similar structure but without the cyanomethyl group, affecting its chemical properties and reactivity.
Uniqueness
3-Cyanomethyl-2-methylbenzo[b]thiophene is unique due to the presence of both the cyanomethyl and methyl groups, which enhance its reactivity and versatility in chemical synthesis. This makes it a valuable compound for research and industrial applications .
Properties
IUPAC Name |
2-(2-methyl-1-benzothiophen-3-yl)acetonitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9NS/c1-8-9(6-7-12)10-4-2-3-5-11(10)13-8/h2-5H,6H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWUXWZGZVRSBQS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=CC=CC=C2S1)CC#N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9NS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20598459 |
Source
|
Record name | (2-Methyl-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
187.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
91093-21-9 |
Source
|
Record name | (2-Methyl-1-benzothiophen-3-yl)acetonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20598459 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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